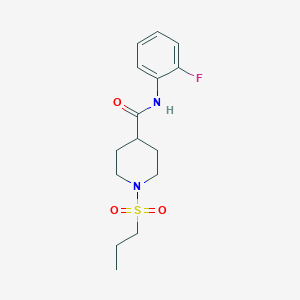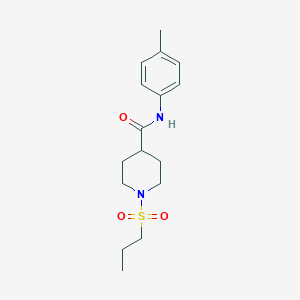![molecular formula C13H15N3O3S3 B285372 N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285372.png)
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, also known as DMAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
作用机制
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its normal function. The compound has been shown to exhibit selective binding to specific protein kinases, making it a potentially useful tool for studying the functions of these enzymes in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of cellular signaling pathways. These effects have been observed in various cell types, including cancer cells, suggesting that this compound may have potential applications in the treatment of cancer.
实验室实验的优点和局限性
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has several advantages for use in laboratory experiments, including its selective inhibition of specific protein kinases and its ability to modulate cellular signaling pathways. However, the compound also has limitations, including its potential toxicity and the need for careful control of reaction conditions during synthesis.
未来方向
There are several potential future directions for research involving N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide, including the development of new synthetic methods for the compound, the identification of new protein kinase targets, and the evaluation of its potential applications in the treatment of various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of this compound in laboratory experiments and to assess its potential toxicity in vivo.
合成方法
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide can be synthesized using a combination of chemical reactions involving 2,5-dimethoxybenzaldehyde, thiourea, and methyl iodide. The process involves multiple steps and requires careful control of reaction conditions to obtain high yields of the compound.
科学研究应用
N-(2,5-dimethoxyphenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on various enzymes, including protein kinases, which are involved in the regulation of cellular functions.
属性
分子式 |
C13H15N3O3S3 |
|---|---|
分子量 |
357.5 g/mol |
IUPAC 名称 |
N-(2,5-dimethoxyphenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N3O3S3/c1-18-8-4-5-10(19-2)9(6-8)14-11(17)7-21-13-15-12(20-3)16-22-13/h4-6H,7H2,1-3H3,(H,14,17) |
InChI 键 |
VQKDKAPQMRLTGA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC |
规范 SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NS2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-2-oxoethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285292.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)
![N-(4-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285294.png)




![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![2-[3-(4-Morpholinylsulfonyl)phenyl]-2-oxoethyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B285304.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B285308.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
![Ethyl 1-[(5-{[4-(ethoxycarbonyl)-1-piperidinyl]sulfonyl}-2-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B285313.png)
